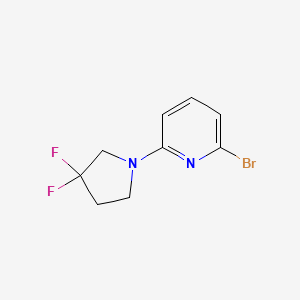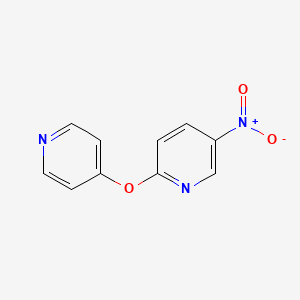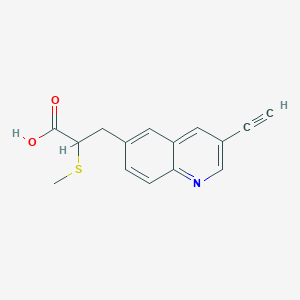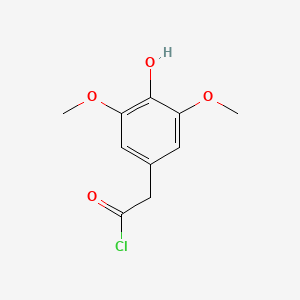
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
“2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine” is a heterocyclic compound with a molecular formula of C9H9BrF2N2 . It has a molecular weight of 263.08 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine” can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2 . The InChI key is LMZXGFVWFGHXJZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine” is a solid . Its molecular weight is 263.08 g/mol .Scientific Research Applications
Variability in Chemistry and Properties
A comprehensive review highlights the fascinating variability in the chemistry and properties of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, suggesting potential research avenues for their analogs, including 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine. This study discusses the preparation, properties, and complex compounds of these ligands, emphasizing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Functionalization of Pyridines
A review focused on the functionalization of the pyridine scaffold, a process central to the chemical behavior of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine, using directed metalation or halogen/metal exchange. This work delves into the nuances of deprotonation and functional group tolerance, providing valuable insights into the chemical manipulation of pyridine derivatives (Manolikakes, Barl, Sämann, & Knochel, 2013).
Pharmacophore Design with Pyridine Scaffolds
In the realm of drug discovery, the pyrrolidine ring, a key structural component of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine, is highlighted for its versatility in forming bioactive molecules with target selectivity. This review illustrates the significance of pyrrolidine in medicinal chemistry, exploring the influence of steric factors on biological activity and providing a comprehensive overview of synthetic strategies and structure-activity relationships of pyrrolidine-based compounds (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Medicinal and Chemosensing Applications of Pyridine Derivatives
A study emphasizes the importance of pyridine derivatives, including 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine, in various fields such as medicinal and chemosensing applications. This review discusses the synthetic routes of pyridine, its structural characterization, and its potential in analytical chemistry as highly effective chemosensors, shedding light on the compound's versatility and applicability in multiple domains (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
properties
IUPAC Name |
2-bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSUPOCBIKKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229574 | |
| Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
CAS RN |
1707365-67-0 | |
| Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1411598.png)

![Tert-butyl 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1411600.png)





